2-(3-ethoxycarbonylphenoxy)acetic acid
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Overview
Description
2-(3-ethoxycarbonylphenoxy)acetic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of an ethoxycarbonyl group attached to the phenoxy ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-ethoxycarbonylphenoxy)acetic acid typically involves the reaction of 3-hydroxybenzoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the final product. The reaction conditions generally include a temperature range of 0-5°C and a reaction time of several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(3-ethoxycarbonylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenoxy ring.
Scientific Research Applications
2-(3-ethoxycarbonylphenoxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-ethoxycarbonylphenoxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or modulating signaling pathways. For example, it has been studied for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . The compound’s effects are mediated through its binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Phenoxyacetic acid: A simpler analog without the ethoxycarbonyl group.
[4-(Ethoxycarbonyl)phenoxy]acetic acid: A positional isomer with the ethoxycarbonyl group at the para position.
[3-(Methoxycarbonyl)phenoxy]acetic acid: A similar compound with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness
2-(3-ethoxycarbonylphenoxy)acetic acid is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H12O5 |
---|---|
Molecular Weight |
224.21 g/mol |
IUPAC Name |
2-(3-ethoxycarbonylphenoxy)acetic acid |
InChI |
InChI=1S/C11H12O5/c1-2-15-11(14)8-4-3-5-9(6-8)16-7-10(12)13/h3-6H,2,7H2,1H3,(H,12,13) |
InChI Key |
KDKFCQDZRHWOTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)OCC(=O)O |
Origin of Product |
United States |
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